molecular formula C14H17N3O2 B12176267 N-(2-methylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(2-methylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12176267
M. Wt: 259.30 g/mol
InChI Key: BLRCRWAQNBMOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic quinazolinone-acetamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features the 4-oxoquinazolin-3(4H)-yl scaffold, a privileged structure in the development of bioactive molecules, conjugated with an isobutyl acetamide side chain. The quinazolinone core is a key pharmacophore known to confer potent biological activities, particularly in oncology and infectious disease research . Preclinical research indicates that related quinazolinone-acetamide hybrids demonstrate promising mechanistic profiles as kinase inhibitors, targeting essential enzymes in cell proliferation and survival pathways such as cyclin-dependent kinases (CDKs) . These compounds have also shown substantial antimicrobial efficacy against a range of bacterial and fungal pathogens in experimental models, with specific derivatives exhibiting activity comparable to standard drugs like ciprofloxacin . Furthermore, structurally similar acetamide derivatives have been identified as potent enoyl-acyl carrier protein reductase (InhA) inhibitors, presenting a valuable scaffold for antitubercular research . The compound's molecular framework allows for extensive synthetic exploration, making it a versatile intermediate for constructing more complex targeted libraries. Researchers utilize this chemotype to develop novel therapeutic candidates for inflammatory diseases, cancer, and microbial infections, often employing molecular docking studies to optimize binding interactions with key biological targets like COX-2 and EGFR . This product is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-(2-methylpropyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C14H17N3O2/c1-10(2)7-15-13(18)8-17-9-16-12-6-4-3-5-11(12)14(17)19/h3-6,9-10H,7-8H2,1-2H3,(H,15,18)

InChI Key

BLRCRWAQNBMOEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

One-Step Synthesis from o-Anthranilic Acid

A foundational method involves converting o-anthranilic acid (2 ) to 2-chloromethyl-4(3H)-quinazolinone (3 ) using chloroacetonitrile and sodium methoxide in anhydrous methanol. The reaction proceeds via nucleophilic substitution and cyclization, with yields exceeding 70% under nitrogen atmosphere:

o-Anthranilic acid+ClCH2CNNaOMe, MeOH2-Chloromethylquinazolinone+NH3\text{o-Anthranilic acid} + \text{ClCH}2\text{CN} \xrightarrow{\text{NaOMe, MeOH}} \text{2-Chloromethylquinazolinone} + \text{NH}3

Key conditions :

  • Reaction time: 2 hours at ambient temperature.

  • Solvent: Anhydrous methanol.

  • Workup: Filtration and washing with methanol/water.

Hydrolysis to 2-Hydroxymethylquinazolinone

The chloromethyl intermediate undergoes alkaline hydrolysis to yield 2-hydroxymethyl-4(3H)-quinazolinone (7 ), a precursor for oxidation to the acetic acid derivative. Using aqueous NaOH (2 M) under reflux for 1 hour achieves near-quantitative conversion:

2-ChloromethylquinazolinoneNaOH, H2O2-Hydroxymethylquinazolinone+NaCl\text{2-Chloromethylquinazolinone} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-Hydroxymethylquinazolinone} + \text{NaCl}

Preparation of 2-(4-Oxoquinazolin-3(4H)-yl)Acetic Acid

Oxidation of Hydroxymethyl to Carboxylic Acid

The hydroxymethyl group in 7 is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate in acidic conditions. This step is critical for generating the acetic acid backbone required for subsequent amidation:

2-HydroxymethylquinazolinoneKMnO4,H+2-(4-Oxoquinazolin-3(4H)-yl)Acetic Acid+H2O\text{2-Hydroxymethylquinazolinone} \xrightarrow{\text{KMnO}4, \text{H}^+} \text{2-(4-Oxoquinazolin-3(4H)-yl)Acetic Acid} + \text{H}2\text{O}

Optimized parameters :

  • Temperature: 0–5°C to prevent over-oxidation.

  • Yield: 65–80% after recrystallization from ethanol.

Alternative Route via Direct Coupling

Recent protocols bypass oxidation by directly introducing the acetic acid group during quinazolinone synthesis. For example, reacting o-anthranilic acid with bromoacetic acid derivatives in the presence of coupling agents like EDCl/HOBt achieves moderate yields (50–60%).

Amide Bond Formation with 2-Methylpropylamine

Acyl Chloride Intermediate

The carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). This intermediate reacts with 2-methylpropylamine in the presence of triethylamine (TEA) to form the target acetamide:

2-(4-Oxoquinazolin-3(4H)-yl)Acetic AcidSOCl2Acyl Chloride2-Methylpropylamine, TEAN-(2-Methylpropyl)Acetamide\text{2-(4-Oxoquinazolin-3(4H)-yl)Acetic Acid} \xrightarrow{\text{SOCl}_2} \text{Acyl Chloride} \xrightarrow{\text{2-Methylpropylamine, TEA}} \text{N-(2-Methylpropyl)Acetamide}

Reaction details :

  • Solvent: Anhydrous DCM.

  • Temperature: 0°C to room temperature.

  • Yield: 75–85% after column chromatography.

Carbodiimide-Mediated Coupling

Alternatively, the acid is coupled directly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method avoids handling corrosive acyl chlorides and achieves comparable yields (70–78%):

Acid+2-MethylpropylamineEDCl, HOBtAcetamide+Urea Byproduct\text{Acid} + \text{2-Methylpropylamine} \xrightarrow{\text{EDCl, HOBt}} \text{Acetamide} + \text{Urea Byproduct}

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Advantages
Acyl Chloride RouteQuinazolinone acidSOCl₂, TEA75–85High purity, scalable
Carbodiimide RouteQuinazolinone acidEDCl, HOBt70–78Mild conditions, no SOCl₂
Direct Oxidationo-Anthranilic acidKMnO₄, H₂SO₄65–80Integrated quinazolinone synthesis

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). The target compound typically elutes at Rₓ = 0.4–0.6.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, quinazolinone H-2), 3.89 (q, 2H, CH₂CO), 2.96 (m, 1H, CH(CH₃)₂).

  • IR (KBr) : 1685 cm⁻¹ (C=O, amide), 1602 cm⁻¹ (C=N quinazolinone) .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide side chain, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, sulfonates; often in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Yields : Aromatic and heterocyclic analogs often exhibit higher yields (e.g., 80% for pyridin-3-ylmethyl in ) compared to hydroxylated derivatives (38% for 4d in ), likely due to steric and electronic challenges in synthesis .
  • Melting Points : Polar substituents (e.g., -OH in 4d) increase melting points (>240°C) due to hydrogen bonding, while alkyl chains (e.g., isobutyl) may lower them .

Key Observations :

  • Anti-inflammatory Activity: Ethylamino-substituted analogs () rival Diclofenac, suggesting that basic amino groups enhance COX-2 inhibition .
  • Anticancer Potential: Styryl-substituted derivatives () show sub-micromolar activity, attributed to intercalation with DNA or kinase inhibition .
  • Antitubercular Effects : Piperazine-linked derivatives () inhibit InhA and bd oxidase, critical for Mycobacterium tuberculosis survival .

Biological Activity

N-(2-methylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that belongs to the quinazolinone class, characterized by its unique structural features that confer significant biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H17N3O2
  • Molecular Weight : 259.30 g/mol
  • IUPAC Name : N-(2-methylpropyl)-2-(4-oxoquinazolin-3-yl)acetamide
  • Canonical SMILES : CC(C)CNC(=O)CN1C=NC2=CC=CC=C2C1=O
PropertyValue
Molecular FormulaC14H17N3O2
Molecular Weight259.30 g/mol
IUPAC NameN-(2-methylpropyl)-2-(4-oxoquinazolin-3-yl)acetamide
InChI KeyBLRCRWAQNBMOEO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound exhibits the following mechanisms:

  • Enzyme Inhibition : It can inhibit various enzymes by binding to active or allosteric sites, modulating their functions.
  • Cellular Pathway Interaction : The compound may influence pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
  • Larvicidal Activity : Research indicates that derivatives containing the quinazolinone moiety exhibit significant larvicidal activity against Aedes aegypti mosquito larvae, with LC50 values ranging from 2.085 to 4.201 μg/mL after 72 hours of exposure .

Biological Activity Studies

Recent studies have highlighted the diverse biological activities of this compound and its derivatives:

Table 2: Summary of Biological Activities

Activity TypeFindings
Antimicrobial Activity Exhibits potential against various bacterial strains.
Insecticidal Activity Effective against Aedes aegypti larvae with low LC50 values .
Anti-inflammatory Effects Modulates inflammatory pathways, potentially reducing inflammation in cellular models.

Case Studies and Research Findings

  • Insecticidal Efficacy : A study synthesized several compounds based on the quinazolinone structure and tested them for larvicidal activity against Aedes aegypti. The results demonstrated that the synthesized compounds had potent larvicidal effects, indicating their potential use as environmentally friendly insecticides .
  • Enzyme Inhibition Studies : Research has shown that compounds similar to this compound can effectively inhibit enzymes involved in critical metabolic pathways, suggesting potential applications in drug development for diseases where these enzymes are overactive.

Q & A

Q. What synthetic methodologies are most effective for preparing N-(2-methylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide?

The compound can be synthesized via nucleophilic substitution of 2-chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide with 2-methylpropylamine. Typical conditions involve refluxing in a polar aprotic solvent (e.g., DMF or acetonitrile) for 12–24 hours, yielding 40–60% after purification by column chromatography or recrystallization. Reaction progress is monitored via TLC, and intermediates are characterized by NMR and HRMS .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

1H/13C NMR is used to assign proton and carbon environments (e.g., quinazolinone carbonyl at ~170 ppm, methylpropyl CH3 groups at ~1.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion), while elemental analysis validates stoichiometry. IR spectroscopy identifies key functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis. Stability studies on analogs suggest degradation rates <5% over 6 months when protected from light and moisture .

Advanced Research Questions

Q. How do structural variations in the 2-methylpropyl group modulate biological activity?

Substituent effects on bioactivity are studied via structure-activity relationship (SAR) assays. For example:

  • Lipophilicity : Longer alkyl chains (e.g., butyl vs. methylpropyl) enhance membrane permeability but may reduce solubility.
  • Steric effects : Bulkier groups (e.g., branched isopropyl) can disrupt target binding, as seen in kinase inhibition assays with analogs .

Q. How can conflicting data on anticancer vs. anti-inflammatory mechanisms be resolved?

Contradictions may arise from assay-specific conditions (e.g., cell line variability, concentration ranges). A tiered approach is recommended:

  • Primary screens : Use standardized assays (MTT for cytotoxicity, COX-2 inhibition for anti-inflammatory activity).
  • Mechanistic studies : Employ molecular docking to predict binding to kinase or COX-2 active sites, followed by Western blotting to validate protein target modulation .

Q. What computational strategies predict the compound’s interaction with EGFR or other kinase targets?

Molecular dynamics (MD) simulations (e.g., using GROMACS) and docking (AutoDock Vina) model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with quinazolinone C=O and hydrophobic interactions with the methylpropyl group. Validate predictions with in vitro kinase inhibition assays .

Q. How can contradictory solubility data across analogs be addressed in formulation studies?

Discrepancies arise from crystallinity differences or polymorph formation. Techniques include:

  • Thermal analysis : DSC/TGA to identify polymorphs.
  • Co-solvent screening : Test DMSO/PEG-400 mixtures for improved aqueous solubility.
  • Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles, as demonstrated for structurally related quinazolinones .

Methodological Considerations

Q. What purification methods optimize yield and purity for this compound?

  • Flash chromatography : Use silica gel with gradient elution (ethyl acetate/hexane 30→70%).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 274–276°C, similar to analogs in ).
  • HPLC : Reverse-phase C18 columns resolve closely related impurities .

Q. Which in vitro assays are most suitable for evaluating its kinase inhibition potential?

  • EGFR kinase assay : Measure IC50 via ADP-Glo™ Kinase Assay.
  • Cell-based assays : Use A431 (EGFR-overexpressing) cells for proliferation inhibition studies.
  • Counter-screens : Test selectivity against VEGFR2 or PDGFRα to assess off-target effects .

Q. How to design a SAR study comparing this compound to its 6,7-dimethoxy analog?

  • Synthesis : Introduce methoxy groups via Claisen-Schmidt condensation ().
  • Assays : Compare logP (HPLC), solubility (shake-flask method), and IC50 in matched biological screens.
  • Data analysis : Multivariate regression identifies key physicochemical drivers (e.g., logP vs. activity) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible effects?

Discrepancies may stem from:

  • Cell line variability : Sensitive lines (e.g., HeLa) vs. resistant lines (e.g., MCF-7).
  • Assay endpoints : Apoptosis (Annexin V) vs. necrosis (LDH release).
  • Metabolic activation : Liver microsome stability affects potency in primary vs. immortalized cells .

Q. How to validate conflicting molecular docking predictions for target binding?

  • Crystallography : Co-crystallize the compound with purified kinase domains (e.g., EGFR).
  • Mutagenesis : Test binding to kinase mutants (e.g., T790M resistance mutation).
  • SPR/BLI : Quantify binding kinetics (ka/kd) using surface plasmon resonance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.